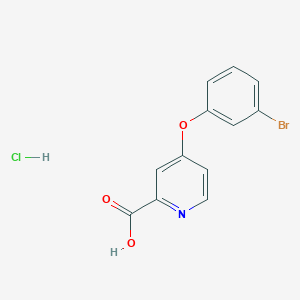

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride

Description

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative characterized by a bromophenoxy substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt. This compound likely serves as a key intermediate in pharmaceutical synthesis, leveraging the bromine atom for further functionalization or as a steric/electronic modulator in drug-target interactions.

Properties

IUPAC Name |

4-(3-bromophenoxy)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3.ClH/c13-8-2-1-3-9(6-8)17-10-4-5-14-11(7-10)12(15)16;/h1-7H,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOPEIOGZDTXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=NC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-bromophenol with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions with enzymes or receptors, influencing their activity. The pyridine ring can also participate in coordination with metal ions, affecting biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences

*Estimated based on structural analogs.

Key Observations:

Halogen vs.

Ring Fusion: Thiazolo- or imidazo-fused pyridines (e.g., CAS 720720-96-7) exhibit constrained conformations, favoring selective binding to enzymatic pockets, unlike the flexible phenoxy group in the target compound .

Hydrochloride Salts : All compared compounds are hydrochloride salts, enhancing aqueous solubility for purification and formulation .

Physicochemical Properties

Key Observations:

- Melting Points: Thiazolo-fused derivatives exhibit higher melting points (199–203°C) due to rigid ring systems, whereas the target compound’s flexible phenoxy group may lower its melting point .

- Solubility: The hydrochloride salt form improves solubility in polar solvents like ethanol or THF, critical for reaction homogeneity in synthesis .

Biological Activity

4-(3-Bromophenoxy)pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C12H9BrN2O3

- Molecular Weight : 305.11 g/mol

- Structure : The compound features a pyridine ring substituted with a bromophenoxy group and a carboxylic acid functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and inflammatory responses.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways related to pain, inflammation, and cancer.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Pseudomonas aeruginosa | 100 µM |

These results suggest that the compound could be developed as an antibacterial agent, particularly in treating infections caused by resistant strains.

Antifungal Activity

The compound has also shown antifungal properties, particularly against common pathogens such as Candida species. The mechanism is believed to involve disruption of fungal cell membranes or inhibition of key biosynthetic pathways.

Anticancer Potential

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 30 |

| MCF-7 (Breast) | 25 |

| A549 (Lung) | 20 |

These findings suggest potential applications in cancer therapy, warranting further investigation into its efficacy and safety in vivo.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The study found that this compound significantly inhibited the growth of various bacterial strains, supporting its use as a lead compound for antibiotic development .

- Anticancer Activity Investigation : Another research article explored the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.